6N-FAM

NR5A nuclear receptors fluorescence polarization binding affinity

6N-FAM (C₅₂H₅₃N₃O₈S, MW 880.07) is a synthetic fluorescent probe created by conjugating the potent NR5A agonist 6N to a fluoresceinamine (FAM) moiety via an extended linker. Unlike generic carboxyfluorescein dyes (e.g., 6-FAM, CAS 3301-79-9), 6N-FAM is a target-specific chemical probe that binds with single-digit nanomolar affinity to the ligand-binding domains (LBDs) of both human NR5A nuclear receptors: liver receptor homologue-1 (LRH-1; NR5A2) and steroidogenic factor-1 (SF-1; NR5A1).

Molecular Formula C52H53N3O8S
Molecular Weight 880.069
Cat. No. B1192039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6N-FAM
Synonyms6N-FAM;  6N FAM;  6NFAM
Molecular FormulaC52H53N3O8S
Molecular Weight880.069
Structural Identifiers
SMILESO=C(NC1=CC2=C(C3(C4=C(OC5=C3C=CC(O)=C5)C=C(O)C=C4)OC2=O)C=C1)CCCCCCCCCC6=C(C7=CC=CC=C7)[C@]8(C(C9=CC=CC=C9)=C)CC[C@H](NS(=O)(N)=O)[C@]8([H])C6
InChIInChI=1S/C52H53N3O8S/c1-33(34-15-10-7-11-16-34)51-28-27-45(55-64(53,60)61)44(51)29-36(49(51)35-17-12-8-13-18-35)19-9-5-3-2-4-6-14-20-48(58)54-37-21-24-41-40(30-37)50(59)63-52(41)42-25-22-38(56)31-46(42)62-47-32-39(57)23-26-43(47)52/h7-8,10-13,15-18,21-26,30-32,44-45,55-57H,1-6,9,14,19-20,27-29H2,(H,54,58)(H2,53,60,61)/t44-,45-,51-/m0/s1
InChIKeyCXVIXELBRGYJOW-OCTREFHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6N-FAM: A High-Affinity Fluorescence Polarization Probe for Direct NR5A Nuclear Receptor Ligand-Binding Quantification


6N-FAM (C₅₂H₅₃N₃O₈S, MW 880.07) is a synthetic fluorescent probe created by conjugating the potent NR5A agonist 6N to a fluoresceinamine (FAM) moiety via an extended linker [1]. Unlike generic carboxyfluorescein dyes (e.g., 6-FAM, CAS 3301-79-9), 6N-FAM is a target-specific chemical probe that binds with single-digit nanomolar affinity to the ligand-binding domains (LBDs) of both human NR5A nuclear receptors: liver receptor homologue-1 (LRH-1; NR5A2) and steroidogenic factor-1 (SF-1; NR5A1) [1]. It was developed to address the long-standing lack of accessible, robust direct-binding assays for these orphan receptors, which are high-value pharmacological targets in cancer and metabolic disease [1].

Why 6N-FAM Cannot Be Substituted by Generic Fluorescein Probes or Alternative NR5A Assay Formats


6N-FAM is frequently confused with 6-FAM (6-carboxyfluorescein), a non-specific green fluorophore used for oligonucleotide and protein labeling. This conflation is a critical procurement error: 6-FAM is a generic dye lacking any NR5A target engagement, while 6N-FAM is a structurally complex bifunctional molecule (C₅₂H₅₃N₃O₈S, MW 880.07) whose hexahydropentalene core confers specific, high-affinity binding to the NR5A ligand-binding pocket [1]. Furthermore, prior NR5A direct-binding methods—FRET-based liposome assays, electrophoretic mobility shift assays (EMSA), and surface plasmon resonance (SPR)—suffer from limited dynamic range, require specialized instrumentation, or fail to detect binding of key compound classes [1]. The evidence below quantifies these differences and establishes exactly where 6N-FAM provides irreplaceable value for NR5A-focused drug discovery and chemical biology.

Quantitative Differentiation Evidence: 6N-FAM vs. Unconjugated 6N, FRET, Thermal Shift, EMSA, and SPR for NR5A Target Engagement


6N-FAM Binds LRH-1 with Kd of 1.0 nM vs. 12.3 nM for SF-1, Demonstrating 12-Fold Subtype Selectivity Absent in Unconjugated 6N

6N-FAM binds LRH-1 LBD with a Kd of 1.0 nM (95% CI: 0.8–1.3 nM) and SF-1 LBD with a Kd of 12.3 nM (95% CI: 9.0–16.7 nM), a ~12-fold difference [1]. In contrast, unconjugated 6N exhibits a Ki of 2.1 nM (95% CI: 1.3–3.4 nM) for LRH-1, but its affinity for SF-1 is described as 'much lower than the Kd of the probe' [1]. This indicates that the FAM linker contributes additional interactions specifically with SF-1, enhancing probe affinity relative to the parent agonist—a feature absent in unconjugated 6N [1]. The forward-binding Kd was determined by titrating purified SF-1 or LRH-1 LBD against constant 6N-FAM concentrations (10 nM probe, 5 nM LRH-1, 25 nM SF-1) [1].

NR5A nuclear receptors fluorescence polarization binding affinity LRH-1 SF-1 Kd determination

6N-FAM FP Assay Increases Dynamic Range 1,000-Fold Over the FRET-Based Liposome Assay for NR5A Phospholipid Binding Detection

The 6N-FAM-based fluorescence polarization (FP) competition assay delivers a 1,000-fold improvement in dynamic range compared to the previously reported FRET-based liposome assay for NR5A phospholipid binding [1]. Specifically, the FRET assay has a lower limit of detection of 1 μM due to the relatively low affinity of DCIA-LRH-1 for NBD-DLPE, whereas the FP assay operates with a low-nanomolar limit of detection and spans a 5-log dynamic range from single-digit nanomolar to mid-micromolar [1]. For the phospholipid dilauroylphosphatidylcholine (DLPC), the FP assay measured Ki values of 81.4 nM [52.7–126] for LRH-1 and 850 nM [303–2430] for SF-1; the LRH-1 DLPC affinity is 20-fold greater than the 1.9 μM measured by FRET [1]. For phosphatidylinositol 4,5-bisphosphate (PIP(4,5)P2), the FP assay yielded Ki values of 64.3 nM [39.8–103] for LRH-1 and 418 nM [265–646] for SF-1, comparable to values obtained by EMSA (SF-1 PIP(4,5)P2 ~250 nM; LRH-1 PI(3,4,5)P3 120 ± 9 nM) but with the advantages of a solution-based, equilibrium format [1].

fluorescence polarization FRET phospholipid binding dynamic range NR5A DLPC

LRH-1 Ki Values from 6N-FAM FP Assay Correlate with Cellular EC50 (Pearson r = 0.67), Unlike Thermal Shift Assays Which Fail to Detect Many NR5A Binders

For the R1 series of synthetic LRH-1 agonists (including 6N), Ki values measured via 6N-FAM FP competition assay correlate significantly with cellular EC50 values from luciferase reporter assays in HeLa cells: Pearson r = 0.67, p = 0.0087 [1]. The LRH-1 Ki values also correlate with protein thermal stability (Tm) values for the same compounds (Pearson r = −0.66, p = 0.0027) [1]. Critically, many compounds that bind the NR5A receptors do not induce a strong thermal shift response, meaning thermal shift assays fail to detect numerous bona fide ligands [1]. The 6N-FAM FP assay directly measures binding in the ligand-binding pocket regardless of whether the compound stabilizes or destabilizes the protein, providing more comprehensive detection of compound-target engagement [1]. Notably, this correlation was established for LRH-1; no significant correlation was observed for SF-1 with the R1 series (Pearson r = −0.084, p = 0.73), likely due to poor SF-1 affinity (>1 μM) of these LRH-1-optimized compounds [1].

Ki-EC50 correlation predictive validity thermal shift assay LRH-1 cellular activity drug discovery

6N-FAM FP Assay Validated Against EMSA and SPR for Synthetic Modulator Affinity Measurements Across Multiple Chemical Scaffolds

The 6N-FAM FP competition assay was cross-validated against EMSA and SPR using structurally diverse NR5A ligands. For the dual agonist RJW100 binding to SF-1, FP yielded a Ki of 3.3 μM [1.9–5.7], comparable to EMSA: 1200 ± 270 nM [1]. For the Cpd3 antagonist binding to LRH-1, FP yielded a Ki of 2.4 μM [0.9–5.2], in close agreement with SPR: 1.5 ± 0.3 μM [1]. For the PME9 agonist binding to LRH-1, FP detected higher apparent affinity (7.0 μM [3.8–13.0]) than SPR (62.9 μM), likely because SPR was conducted with 60-second contact times whereas FP requires overnight equilibration to reach maximum affinity—highlighting the FP assay's advantage for slow-binding ligands [1]. Additionally, the FP assay successfully measured affinities for 25 LRH-1 agonists spanning multiple chemical classes, demonstrating the probe's broad compatibility with diverse small-molecule scaffolds [1].

assay validation EMSA SPR cross-platform comparison NR5A modulators binding affinity

6N-FAM Enables 384-Well Equilibrium Binding Format with 200 μM Competitor Tolerance vs. Gel-Based EMSA and Instrumentation-Intensive SPR

The 6N-FAM FP assay is optimized for 384-well plate format with a total reaction volume compatible with standard fluorescence plate readers, enabling parallel evaluation of multiple compounds using widely available instrumentation [1]. The assay tolerates up to 6.7% v/v DMSO or ethanol to enhance solubility of hydrophobic NR5A ligands, permitting competitor concentrations up to 200 μM [1]. In contrast, EMSA is a low-throughput, gel-based method requiring electrophoresis and imaging for each sample set, while SPR requires specialized biosensor instrumentation with chip-immobilized protein that may introduce artifacts from mass transport limitations or non-specific binding [1]. The FP format is solution-based, retaining native protein conformation, and equilibrium-based, permitting measurement of binding regardless of ligand exchange kinetics—a distinct advantage over SPR's time-dependent measurement [1]. The 6N-FAM probe is used at 10 nM with 5 nM LRH-1 or 25 nM SF-1, minimizing protein consumption relative to SPR or NMR methods [1].

high-throughput screening 384-well DMSO tolerance FP assay workflow comparison NR5A

Optimal Procurement Scenarios: When 6N-FAM Delivers Irreplaceable Value for NR5A-Targeted Research and Drug Discovery


High-Throughput Screening of Small-Molecule Libraries for Novel NR5A (LRH-1/SF-1) Ligands

The 6N-FAM FP assay's 384-well format, 5-log dynamic range, and compatibility with standard fluorescence plate readers make it the only direct-binding NR5A assay suitable for medium-to-high-throughput screening [1]. The ability to tolerate 6.7% DMSO and competitor concentrations up to 200 μM enables screening of diverse, hydrophobic compound libraries typical of nuclear receptor drug discovery [1]. Critically, the significant correlation between FP-derived Ki values and cellular EC50 (Pearson r = 0.67) means that hits identified in the primary screen have a high probability of translating to cellular activity, reducing the false-positive rate that plagues indirect screening methods such as coregulator recruitment assays [1].

Direct-Binding Validation and Affinity Ranking of Putative NR5A Ligands from Virtual or Fragment Screens

Prior NR5A screens relied heavily on indirect methods (coregulator recruitment) or virtual screening, which cannot distinguish genuine ligand-binding pocket engagement from allosteric or artifactual effects [1]. The 6N-FAM FP assay provides equilibrium-based, direct measurement of competitive displacement from the orthosteric ligand-binding pocket, ensuring that only compounds binding in the canonical site are identified [1]. The assay has been validated across structurally diverse chemotypes including RJW100 analogs, Cpd3 antagonists, and PME9 agonists, with affinities cross-validated against EMSA and SPR [1]. For 25 LRH-1 agonists, the FP assay successfully ranked affinities spanning from low nanomolar to mid-micromolar, demonstrating suitability for SAR triage [1].

Quantification of Endogenous Phospholipid Ligand Binding to NR5A Receptors for Target Deorphanization

The 6N-FAM FP assay uniquely enables direct detection and affinity quantification of candidate endogenous phospholipid ligands for the NR5A receptors—a task that has been exceptionally challenging due to phospholipid aggregation in solution and the hydrophobicity of the NR5A binding pocket [1]. The assay successfully measured binding of DLPC (Ki: 81.4 nM for LRH-1, 850 nM for SF-1) and PIP(4,5)P2 (Ki: 64.3 nM for LRH-1, 418 nM for SF-1) with a sensitivity that is 1,000-fold greater than the previous FRET-based method [1]. This capability is essential for ongoing efforts to deorphanize NR5A receptors and identify their native regulatory ligands [1].

Subtype-Selective Ligand Discovery: Differentiating LRH-1 vs. SF-1 Binding in a Single Assay Format

6N-FAM's differential binding affinity for LRH-1 (Kd = 1.0 nM) vs. SF-1 (Kd = 12.3 nM) enables parallel determination of subtype selectivity in a single assay workflow [1]. By running competition assays against both LRH-1 and SF-1 LBDs using the same 6N-FAM probe and identical conditions, researchers can directly compare Ki values for each receptor subtype and identify LRH-1-selective, SF-1-selective, or dual-acting compounds [1]. This is particularly valuable given that LRH-1 and SF-1 drive distinct pathologies: LRH-1 is implicated in breast, colon, pancreatic, and prostate cancers, while SF-1 is selectively involved in adrenocortical carcinoma [1]. No alternative direct-binding assay currently offers this dual-subtype capability in a unified format.

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